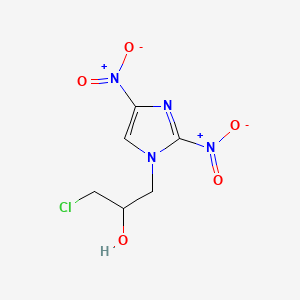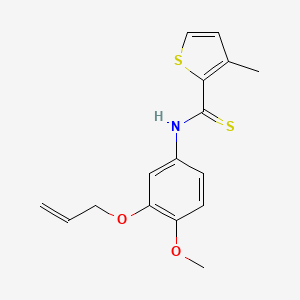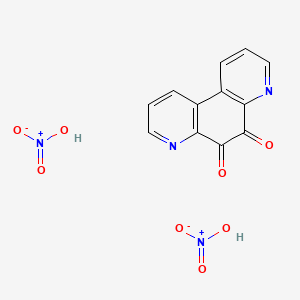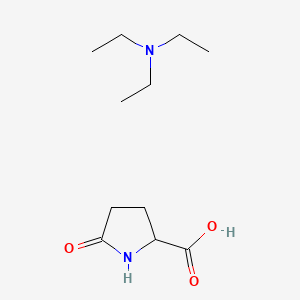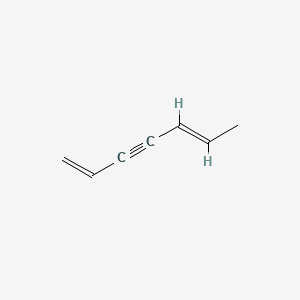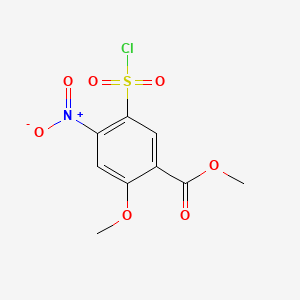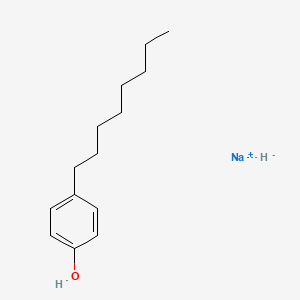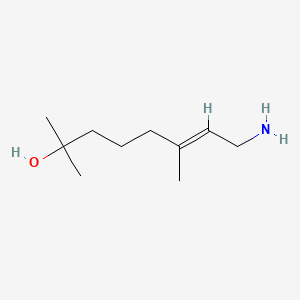
8-Amino-2,6-dimethyloct-6-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8-Amino-2,6-diméthyloct-6-én-2-ol est un composé organique de formule moléculaire C10H21NO et d’un poids moléculaire de 171,28 g/mol. Ce composé est caractérisé par la présence d’un groupe amino, de deux groupes méthyles et d’un groupe hydroxyle liés à un squelette d’octène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 8-Amino-2,6-diméthyloct-6-én-2-ol implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend la réaction du 2,6-diméthyloct-6-én-2-ol avec une source d’amine dans des conditions catalytiques. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol et de catalyseurs tels que le palladium ou le platine.
Méthodes de production industrielle : La production industrielle de 8-Amino-2,6-diméthyloct-6-én-2-ol peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. Le processus est optimisé pour minimiser les sous-produits et maximiser l’efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions : Le 8-Amino-2,6-diméthyloct-6-én-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des dérivés saturés.
Substitution : Le groupe amino peut participer à des réactions de substitution pour former des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : L’hydrogène gazeux (H2) en présence d’un catalyseur métallique tel que le palladium sur carbone (Pd/C) est souvent utilisé.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des cétones, des aldéhydes, des dérivés saturés et divers composés substitués .
4. Applications de la recherche scientifique
Le 8-Amino-2,6-diméthyloct-6-én-2-ol a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme élément constitutif pour la synthèse de polymères et d’autres matériaux.
Applications De Recherche Scientifique
8-Amino-2,6-dimethyloct-6-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
Le mécanisme d’action du 8-Amino-2,6-diméthyloct-6-én-2-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino peut former des liaisons hydrogène et des interactions ioniques avec des molécules biologiques, influençant leur activité. Le composé peut également interagir avec des enzymes et des récepteurs, modulant leur fonction et conduisant à divers effets biologiques .
Composés similaires :
2,6-Diméthyloct-6-én-2-ol : Il ne possède pas le groupe amino, ce qui se traduit par des propriétés chimiques et une réactivité différentes.
8-Amino-2,6-diméthyloctane : Version saturée du composé, avec des propriétés physiques et chimiques différentes.
8-Amino-2,6-diméthylhept-6-én-2-ol : Structure similaire mais avec une chaîne carbonée plus courte.
Unicité : Le 8-Amino-2,6-diméthyloct-6-én-2-ol est unique en raison de la présence à la fois d’un groupe amino et d’un groupe hydroxyle sur une chaîne carbonée insaturée.
Comparaison Avec Des Composés Similaires
2,6-Dimethyloct-6-en-2-ol: Lacks the amino group, resulting in different chemical properties and reactivity.
8-Amino-2,6-dimethyloctane: Saturated version of the compound, with different physical and chemical properties.
8-Amino-2,6-dimethylhept-6-en-2-ol: Similar structure but with a shorter carbon chain.
Uniqueness: 8-Amino-2,6-dimethyloct-6-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group on an unsaturated carbon chain.
Propriétés
Numéro CAS |
84434-62-8 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
(E)-8-amino-2,6-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(6-8-11)5-4-7-10(2,3)12/h6,12H,4-5,7-8,11H2,1-3H3/b9-6+ |
Clé InChI |
RJZZKFVNBRIPQD-RMKNXTFCSA-N |
SMILES isomérique |
C/C(=C\CN)/CCCC(C)(C)O |
SMILES canonique |
CC(=CCN)CCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


